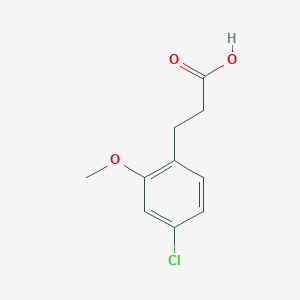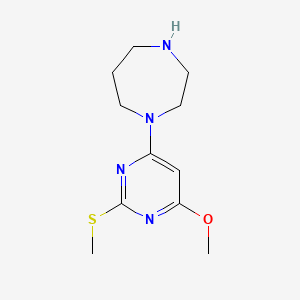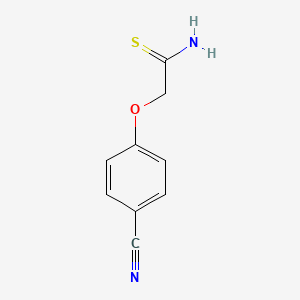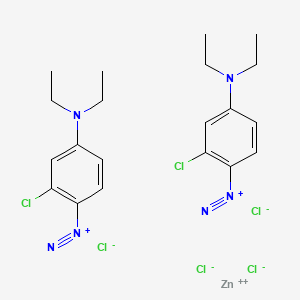![molecular formula C12H17ClN2O2 B12328182 Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride](/img/structure/B12328182.png)
Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzo[1,3]dioxole moiety, which is known for its presence in several bioactive molecules, and a pyrrolidine ring, which is a common structural motif in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Coupling of the Two Moieties: The final step involves coupling the benzo[1,3]dioxole moiety with the pyrrolidine derivative through a condensation reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. For instance, in cancer research, it has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine: This compound shares the benzo[1,3]dioxole moiety but differs in the presence of a pyridine ring instead of a pyrrolidine ring.
N-aryl-5-(benzo[1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature the benzo[1,3]dioxole moiety but are structurally distinct due to the presence of a thiazole ring.
Uniqueness
Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride is unique due to its combination of the benzo[1,3]dioxole and pyrrolidine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Formule moléculaire |
C12H17ClN2O2 |
|---|---|
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-2-11-12(16-8-15-11)5-9(1)6-14-10-3-4-13-7-10;/h1-2,5,10,13-14H,3-4,6-8H2;1H |
Clé InChI |
WNJLJAUUYSJUBG-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1NCC2=CC3=C(C=C2)OCO3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl[4-(2-butyloctyl)-2-thienyl]stannane](/img/structure/B12328099.png)

![Methyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B12328130.png)
![Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12328149.png)



![(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid](/img/structure/B12328163.png)



![ethyl 2-[(3Z)-thiolan-3-ylidene]acetate](/img/structure/B12328185.png)

